molecular formula C21H20N2O6 B392134 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B392134
M. Wt: 396.4g/mol
InChI Key: VIMPJTMAUGDIKT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of nitrophenyl, ethylphenyl, and pyrrolidinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both nitrophenyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H20N2O6/c1-2-14-3-7-17(8-4-14)22-12-16(11-20(22)25)21(26)29-13-19(24)15-5-9-18(10-6-15)23(27)28/h3-10,16H,2,11-13H2,1H3

InChI Key

VIMPJTMAUGDIKT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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